molecular formula C7H11BrF2 B6229232 3-(2-bromoethyl)-1,1-difluorocyclopentane CAS No. 858121-95-6

3-(2-bromoethyl)-1,1-difluorocyclopentane

Cat. No. B6229232
CAS RN: 858121-95-6
M. Wt: 213.1
InChI Key:
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Description

3-(2-bromoethyl)-1,1-difluorocyclopentane, also known as BEDC, is a fluorinated cyclopentane derivative that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. BEDC is a versatile and stable compound with a wide range of applications in organic synthesis, biochemistry, and molecular biology.

Scientific Research Applications

3-(2-bromoethyl)-1,1-difluorocyclopentane has a wide range of applications in scientific research, particularly in organic synthesis, biochemistry, and molecular biology. In organic synthesis, 3-(2-bromoethyl)-1,1-difluorocyclopentane can be used as a reagent in a variety of reactions, such as Diels-Alder, Wittig, and Robinson annulation reactions. In biochemistry, 3-(2-bromoethyl)-1,1-difluorocyclopentane has been used to study the structure and function of proteins, as well as to study enzyme-catalyzed reactions. In molecular biology, 3-(2-bromoethyl)-1,1-difluorocyclopentane has been used to study the structure and function of DNA and RNA.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-1,1-difluorocyclopentane is not fully understood. However, it is believed that the fluorine atoms in 3-(2-bromoethyl)-1,1-difluorocyclopentane interact with the substrate molecules and form complexes that can be used to study the structure and function of proteins, DNA, and RNA. Additionally, the bromine atom in 3-(2-bromoethyl)-1,1-difluorocyclopentane can interact with the substrate molecules and form complexes that can be used to study enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-bromoethyl)-1,1-difluorocyclopentane have not been extensively studied. However, it is believed that 3-(2-bromoethyl)-1,1-difluorocyclopentane has the potential to interact with proteins, DNA, and RNA, which may lead to changes in their structure and function. Additionally, 3-(2-bromoethyl)-1,1-difluorocyclopentane may be able to interact with enzyme-catalyzed reactions, which may lead to changes in the rate and efficiency of the reaction.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-bromoethyl)-1,1-difluorocyclopentane in laboratory experiments include the fact that it is a stable compound and can be synthesized easily. Additionally, 3-(2-bromoethyl)-1,1-difluorocyclopentane can be used in a wide range of reactions and can be used to study the structure and function of proteins, DNA, and RNA. The main limitation of using 3-(2-bromoethyl)-1,1-difluorocyclopentane in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for the use of 3-(2-bromoethyl)-1,1-difluorocyclopentane in scientific research. One potential direction is to further study its mechanism of action and determine how it interacts with proteins, DNA, and RNA. Additionally, further research into the potential applications of 3-(2-bromoethyl)-1,1-difluorocyclopentane in organic synthesis, biochemistry, and molecular biology could lead to the development of new and useful reactions and techniques. Finally, further research into the biochemical and physiological effects of 3-(2-bromoethyl)-1,1-difluorocyclopentane could lead to its use as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-(2-bromoethyl)-1,1-difluorocyclopentane can be synthesized via a two-step process. The first step involves the reaction of 1,1-difluorocyclopentane with 2-bromoethyl bromide in the presence of a base such as potassium carbonate. This reaction produces the desired 3-(2-bromoethyl)-1,1-difluorocyclopentane product along with some byproducts. The second step involves the purification of the 3-(2-bromoethyl)-1,1-difluorocyclopentane product from the byproducts. This can be accomplished through various methods such as column chromatography, recrystallization, or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromoethyl)-1,1-difluorocyclopentane involves the reaction of 1,1-difluorocyclopentene with 2-bromoethanol in the presence of a strong acid catalyst, followed by purification and isolation of the desired product.", "Starting Materials": [ "1,1-difluorocyclopentene", "2-bromoethanol", "Strong acid catalyst" ], "Reaction": [ "Add 1,1-difluorocyclopentene to a reaction flask", "Add 2-bromoethanol to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by distillation or chromatography", "Isolate the desired product, 3-(2-bromoethyl)-1,1-difluorocyclopentane" ] }

CAS RN

858121-95-6

Product Name

3-(2-bromoethyl)-1,1-difluorocyclopentane

Molecular Formula

C7H11BrF2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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